molecular formula C21H29ClN6O B12639476 [1-(2-chloro-7H-purin-6-yl)piperidin-3-yl](1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone

[1-(2-chloro-7H-purin-6-yl)piperidin-3-yl](1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone

Cat. No.: B12639476
M. Wt: 416.9 g/mol
InChI Key: FIDDQKRUIGHSCP-UHFFFAOYSA-N
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Description

1-(2-chloro-7H-purin-6-yl)piperidin-3-ylmethanone: is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a purine derivative linked to a piperidine ring, which is further connected to a bicyclic structure. The presence of multiple functional groups makes it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-7H-purin-6-yl)piperidin-3-ylmethanone typically involves multi-step organic synthesis. The initial steps often include the preparation of the purine derivative, followed by the introduction of the piperidine ring. The final steps involve the formation of the bicyclic structure and the methanone linkage. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency. The reaction conditions are carefully controlled to minimize by-products and maximize the yield of the target compound.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides. Reduction: Reduction reactions can target the purine ring, converting it into various reduced forms. Substitution: The chlorine atom in the purine ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound is studied for its potential interactions with various biomolecules. Its ability to form hydrogen bonds and participate in π-π interactions makes it a candidate for drug design and molecular recognition studies.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its structure suggests it could interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a range of applications, from polymer synthesis to environmental remediation.

Mechanism of Action

The mechanism of action of 1-(2-chloro-7H-purin-6-yl)piperidin-3-ylmethanone involves its interaction with specific molecular targets. The purine derivative can bind to nucleotide-binding sites, while the piperidine and bicyclic structures can interact with various proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 1-(2-chloro-7H-purin-6-yl)piperidin-3-ylmethanone apart is its unique combination of a purine derivative, a piperidine ring, and a bicyclic structure

Properties

Molecular Formula

C21H29ClN6O

Molecular Weight

416.9 g/mol

IUPAC Name

[1-(2-chloro-7H-purin-6-yl)piperidin-3-yl]-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone

InChI

InChI=1S/C21H29ClN6O/c1-20(2)7-14-8-21(3,10-20)11-28(14)18(29)13-5-4-6-27(9-13)17-15-16(24-12-23-15)25-19(22)26-17/h12-14H,4-11H2,1-3H3,(H,23,24,25,26)

InChI Key

FIDDQKRUIGHSCP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2CC(C1)(CN2C(=O)C3CCCN(C3)C4=NC(=NC5=C4NC=N5)Cl)C)C

Origin of Product

United States

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